N-Trifluoroacetyl Alendronic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

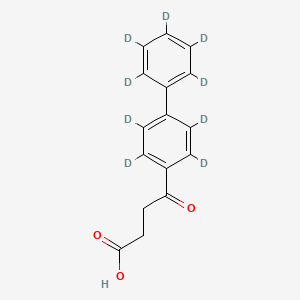

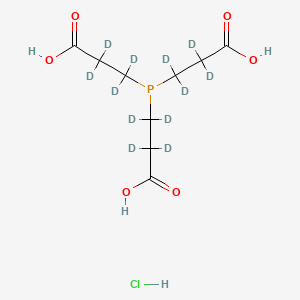

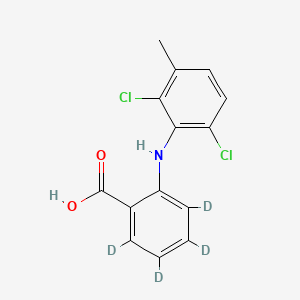

N-Trifluoroacetyl Alendronic Acid is a chemical compound with the molecular formula C6H12F3NO8P2 and a molecular weight of 345.10 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H12F3NO8P2 . Further details about its structure are not available in the search results.Physical And Chemical Properties Analysis

The molecular weight of this compound is 345.10, and its molecular formula is C6H12F3NO8P2 . Additional physical and chemical properties are not provided in the search results.Wissenschaftliche Forschungsanwendungen

Role in Osteoporosis Treatment

Alendronate, including its variant N-Trifluoroacetyl Alendronic Acid, is extensively studied and utilized in the management of osteoporosis. It is recognized for its efficacy in reducing the risk of fractures, particularly in postmenopausal women. Alendronate's action is centered on inhibiting bone resorption, which is mediated by its effect on osteoclasts, thereby leading to an increase in bone mineral density (BMD) and a consequent reduction in fracture risk. The significant impact of alendronate on osteoporosis management is underscored by landmark studies such as the Fracture Intervention Trial (FIT) and subsequent research extending its clinical indications (Prinsloo & Hosking, 2006).

Comparative Efficacy in Osteoporosis

Alendronate's comparative efficacy in osteoporosis treatment has been evaluated against other bisphosphonates and osteoporosis treatments. For instance, alendronate has been found to significantly increase BMD and reduce the incidence of fractures when compared to other treatments like calcium or salmon calcitonin, highlighting its potent anti-resorptive effects. Such comparative studies reinforce alendronate's role as a key therapeutic agent in osteoporosis management (Jeal, Barradell, & McTavish, 1997).

Treatment Optimization and Drug Holidays

The long-term use of alendronate has led to discussions about the optimization of treatment duration to balance efficacy and minimize the risk of adverse effects such as atypical femur fractures and osteonecrosis of the jaw. This has given rise to the concept of "drug holidays" for bisphosphonates, including alendronate, especially after extended periods of treatment. The discontinuation of alendronate after more than five years is considered, with subsequent patient reassessment to determine the need for resumption of therapy based on fracture risk and BMD levels (Anagnostis et al., 2017).

Environmental and Health Concerns

While not directly related to this compound, it's important to note the broader environmental and health concerns associated with perfluoroalkyl substances (PFAS), which share structural similarities with N-Trifluoroacetyl groups. PFAS, including perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), have been scrutinized for their persistence, bioaccumulation, and potential adverse health effects. Research in this area underscores the need for careful consideration of the environmental and health impacts of fluorinated compounds (Lau, Butenhoff, & Rogers, 2004).

Zukünftige Richtungen

While specific future directions for N-Trifluoroacetyl Alendronic Acid are not mentioned in the search results, there is ongoing research into the enantiodiscrimination of N-trifluoroacetyl (N-TFA) and N-acetyl (N-Ac) derivatives of amino acids . This could potentially open up new avenues for research and application of this compound.

Wirkmechanismus

Target of Action

The primary target of N-Trifluoroacetyl Alendronic Acid is the osteoclasts or the osteoclast precursors . Osteoclasts are a type of bone cell that breaks down bone tissue. This function is critical in maintaining, repairing, and remodeling bones in the body .

Mode of Action

This compound, a bisphosphonate, binds to bone surfaces and inhibits bone resorption by osteoclasts . It possibly does this through the inhibition of the mevalonate pathway . This pathway is crucial for the prenylation and thus function of small GTPase signaling proteins, which are essential for osteoclast function .

Biochemical Pathways

The compound affects the mevalonate pathway . By inhibiting this pathway, this compound prevents the resorption of bone . This leads to an indirect increase in bone mineral density .

Pharmacokinetics

The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). The oral bioavailability of Alendronic Acid is about 0.9 to 1.8%, and food markedly inhibits oral absorption . The elimination half-life exceeds 10 years, reflecting the long residence time in the skeleton .

Result of Action

The result of this compound’s action is a decrease in the rate of bone resorption, leading to an indirect increase in bone mineral density . This makes the bones stronger and less likely to break .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, food intake can markedly inhibit the oral absorption of the drug . Therefore, it is recommended to take the drug first thing in the morning, before having anything to eat or drink .

Eigenschaften

IUPAC Name |

[1-hydroxy-1-phosphono-4-[(2,2,2-trifluoroacetyl)amino]butyl]phosphonic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3NO8P2/c7-6(8,9)4(11)10-3-1-2-5(12,19(13,14)15)20(16,17)18/h12H,1-3H2,(H,10,11)(H2,13,14,15)(H2,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRCTQDHXBOUOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(O)(P(=O)(O)O)P(=O)(O)O)CNC(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F3NO8P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20652686 |

Source

|

| Record name | [1-Hydroxy-4-(2,2,2-trifluoroacetamido)butane-1,1-diyl]bis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-48-8 |

Source

|

| Record name | [1-Hydroxy-4-(2,2,2-trifluoroacetamido)butane-1,1-diyl]bis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20652686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[N-(Methyl-d3)amino]-4-(3-pyridyl)butane-1-ol](/img/structure/B564360.png)

![N-Methyl-N-[1-(pyridin-3-yl)propan-2-yl]but-3-yn-1-amine](/img/structure/B564369.png)